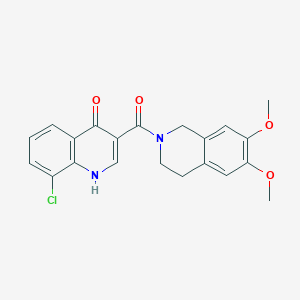

(8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Beschreibung

The compound (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic hybrid molecule combining a quinoline and a tetrahydroisoquinoline scaffold linked via a methanone bridge. The quinoline moiety features an 8-chloro substituent and a 4-hydroxy group, while the tetrahydroisoquinoline component includes 6,7-dimethoxy substitutions.

Eigenschaften

Molekularformel |

C21H19ClN2O4 |

|---|---|

Molekulargewicht |

398.8 g/mol |

IUPAC-Name |

8-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C21H19ClN2O4/c1-27-17-8-12-6-7-24(11-13(12)9-18(17)28-2)21(26)15-10-23-19-14(20(15)25)4-3-5-16(19)22/h3-5,8-10H,6-7,11H2,1-2H3,(H,23,25) |

InChI-Schlüssel |

PPYFTORVCYESGE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (8-Chlor-4-hydroxychinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:

Bildung des Chinolinkerns: Ausgehend von Anilin-Derivaten kann der Chinolinkern durch eine Skraup-Synthese oder eine Friedländer-Synthese synthetisiert werden.

Einführung der Chlor- und Hydroxygruppen: Chlorierungs- und Hydroxylierungsreaktionen können eingesetzt werden, um die 8-Chlor- und 4-Hydroxygruppen am Chinolinring einzuführen.

Synthese des Isochinolin-Derivats: Die Isochinolin-Einheit kann durch Pictet-Spengler-Reaktion oder Bischler-Napieralski-Reaktion synthetisiert werden.

Kupplungsreaktion: Schließlich können die Chinolin- und Isochinolin-Derivate unter Verwendung eines geeigneten Kupplungsreagenzes wie EDCI oder DCC zu der gewünschten Methanon-Verbindung gekoppelt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet häufig die Optimierung der oben genannten Synthesewege, um Ausbeute, Reinheit und Wirtschaftlichkeit zu verbessern. Dazu können kontinuierliche Strömungsreaktoren, mikrowellengestützte Synthese oder andere fortschrittliche Techniken eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydroxygruppe, eingehen und Chinon-Derivate bilden.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.

Substitution: Die Chlor-Gruppe kann durch Nukleophile substituiert werden, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie PCC, DMP oder KMnO4.

Reduktion: Reagenzien wie NaBH4, LiAlH4 oder katalytische Hydrierung.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide unter basischen Bedingungen.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle in der organischen Chemie verwendet werden.

Biologie

Sie kann biologische Aktivitäten wie antimikrobielle, antivirale oder Antikrebsaktivitäten aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

Potenzielle therapeutische Anwendungen umfassen die Behandlung von Infektionskrankheiten, Krebs und neurologischen Erkrankungen.

Industrie

Die Verbindung kann bei der Entwicklung neuer Materialien, Farbstoffe und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von (8-Chlor-4-hydroxychinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methanon hängt von seinem spezifischen biologischen Ziel ab. Es kann mit Enzymen, Rezeptoren oder DNA interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. Zum Beispiel sind Chinolinderivate dafür bekannt, Topoisomerase-Enzyme zu hemmen, die für die DNA-Replikation entscheidend sind.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s structural relatives include derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline, which are known for their diverse pharmacological properties. Key comparisons are outlined below:

Key Structural and Functional Insights

Methanone Bridge: The methanone linkage between the quinoline and tetrahydroisoquinoline moieties is critical for bioactivity. TQ9, which shares this feature, demonstrated potent tumor-specific cytotoxicity, suggesting that the methanone group enhances molecular stability and target engagement .

Substituent Effects: Quinoline vs. Phenyl Groups: The target compound’s 8-chloro-4-hydroxyquinoline group differs from TQ9’s 3,4-dimethoxyphenyl group. Methoxy vs. Hydroxy/Chloro Groups: Methoxy substituents (as in TQ9 and 6h) enhance electron-donating effects, whereas the target compound’s chloro and hydroxy groups introduce electron-withdrawing and polar characteristics, which could alter receptor affinity or metabolic stability .

Mechanistic Divergence: TQ9 induces autophagy in squamous cell carcinoma but only marginal apoptosis in HL-60 cells, indicating that substituents on the aryl group influence the cell death mechanism. The target compound’s unique quinoline substituents may shift this balance toward apoptosis or another pathway .

Tumor-Specific Cytotoxicity and Selectivity

- TQ9’s tumor-specificity (TS = 12.5) surpasses TD13’s (TS = 5.3), underscoring the importance of the methanone-linked aromatic group over ester-linked structures. The target compound’s hybrid structure may further optimize selectivity by combining the bioactive features of quinoline and tetrahydroisoquinoline .

- The 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring is conserved across active analogues, suggesting its role in binding to cellular targets, possibly through hydrophobic interactions .

Biologische Aktivität

The compound (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its structural components, which include a quinoline moiety and a dihydroisoquinoline unit. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoline Moiety : The presence of the 8-chloro-4-hydroxyquinoline component suggests potential applications in various therapeutic areas due to its established biological significance.

- Dihydroisoquinoline Unit : The 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl part may enhance the pharmacological profile of the compound.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities. The specific activities of this compound require empirical testing for efficacy and mechanism of action. Notable biological activities include:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects.

- Anticancer Properties : There is evidence suggesting that derivatives of quinoline and isoquinoline can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some analogs are known for their anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Chloroquine | Quinoline | Antimalarial |

| Quinacrine | Quinoline | Anti-inflammatory |

| Berberine | Isoquinoline | Antimicrobial, anticancer |

| Target Compound | Quinoline & Isoquinoline | Potential antimicrobial & anticancer |

This comparison highlights the uniqueness of This compound , particularly in its combination of functional groups that may confer distinct biological activities not fully explored in existing compounds.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as:

- Molecular Docking : To predict how the compound interacts with various biological targets.

- Cell Viability Assays : To assess the effects on different cell lines.

These studies will help elucidate how this compound may modulate cellular activities and its potential as a therapeutic agent.

Case Studies and Research Findings

While empirical data specific to this compound is limited, research on related compounds provides insights into its potential applications. For instance:

- A study on quinoline derivatives demonstrated their ability to inhibit protein kinase activity, which is crucial for regulating cell proliferation and survival .

- Other studies have indicated that isoquinoline derivatives possess significant antioxidant properties that could be beneficial in treating age-related diseases .

These findings suggest that further investigation into This compound could reveal valuable therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.